An In-depth Technical Guide to Cys(Npys)-TAT(47-57), FAM-labeled: A Tool for Cellular Delivery and Analysis
An In-depth Technical Guide to Cys(Npys)-TAT(47-57), FAM-labeled: A Tool for Cellular Delivery and Analysis
Authored by: Gemini
Abstract
Cys(Npys)-TAT(47-57), FAM-labeled, is a highly specialized chemical probe designed for the efficient delivery of molecules into living cells and their subsequent visualization. This technical guide provides a comprehensive overview of its core components, mechanism of action, and applications in biomedical research. Detailed protocols for its conjugation to cargo molecules and for quantifying its cellular uptake are presented, alongside key quantitative data and visual representations of its cellular entry pathways. This document is intended for researchers, scientists, and drug development professionals who are leveraging cell-penetrating peptides for intracellular delivery and analysis.
Introduction
The plasma membrane represents a formidable barrier to the intracellular delivery of many therapeutic and research molecules. Cell-penetrating peptides (CPPs) are a class of short peptides that can traverse cellular membranes and facilitate the delivery of various molecular cargoes. Among the most well-characterized CPPs is the peptide derived from the HIV-1 trans-activator of transcription (TAT) protein. The specific fragment encompassing amino acids 47-57 is a potent protein transduction domain.
Cys(Npys)-TAT(47-57), FAM-labeled is a multi-functional derivative of this peptide, engineered for specific applications in research and drug development. It incorporates three key features:
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The TAT(47-57) Peptide: The core sequence, Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR), is responsible for its cell-penetrating properties.[1][2][][4][5]
-
N-terminal Cys(Npys): An N-terminal cysteine residue is modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This activated thiol facilitates the specific and efficient conjugation of cargo molecules containing a free thiol group via disulfide bond formation.[6][7][8][9]
-
C-terminal FAM Label: A fluorescein (B123965) amidite (FAM) fluorescent dye is attached to a C-terminal lysine (B10760008) residue, enabling visualization and quantification of the peptide and its conjugates by fluorescence-based techniques.[6][10]
This guide will delve into the technical specifications, experimental applications, and underlying mechanisms of this powerful research tool.
Technical Specifications
The fundamental properties of Cys(Npys)-TAT(47-57), FAM-labeled are summarized in the table below. These specifications are critical for experimental design, including the calculation of molar concentrations and the setup of fluorescence detection instrumentation.
| Property | Value | Reference |
| Peptide Sequence (3-Letter) | Cys(Npys)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys(FAM)-NH2 | [6] |
| Peptide Sequence (1-Letter) | C(Npys)YGRKKRRQRRR-K(FAM)-NH2 | [6] |
| Molecular Formula | C99H148N38O23S2 | [6][8] |
| Molecular Weight | ~2302.6 g/mol | [6][8] |
| Fluorophore | FAM (Fluorescein Amidite) | [6][10] |
| Excitation Wavelength (Absorbance) | ~494 nm | [6][10] |
| Emission Wavelength | ~518 nm | [6][10] |
| Purity (by HPLC) | ≥95% | [8] |
| Appearance | Lyophilized solid | [6] |
| Storage Conditions | -20°C, protected from light | [6] |
Mechanism of Cellular Uptake
The cellular entry of the TAT peptide is a complex process that is not fully elucidated but is understood to occur through multiple pathways. The highly cationic nature of the TAT(47-57) sequence, rich in arginine residues, is crucial for its initial interaction with the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.[11][12] Following this initial binding, internalization can proceed via several mechanisms:
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Direct Translocation: At high concentrations, the peptide may directly penetrate the plasma membrane in an energy-independent manner. Proposed models for this include the formation of transient pores or membrane destabilization.
-
Endocytosis: This is considered a major route of entry, particularly at lower concentrations and when conjugated to larger cargo.[11][13] Several endocytic pathways have been implicated:
-
Macropinocytosis: A form of fluid-phase endocytosis that results in the formation of large vesicles (macropinosomes).[11][13]
-
Clathrin-Mediated Endocytosis: The peptide is internalized in clathrin-coated pits and vesicles.[11][13]
-
Caveolae-Mediated Endocytosis: Internalization occurs via small, flask-shaped invaginations of the plasma membrane called caveolae.[11][13]
-
Once internalized within endosomes, the peptide and its cargo must escape into the cytoplasm to reach their target. The exact mechanism of endosomal escape is still an area of active research.
Experimental Protocols
Conjugation of Thiolated Cargo to Cys(Npys)-TAT(47-57), FAM-labeled
This protocol describes the conjugation of a cargo molecule containing a free thiol group (e.g., a cysteine-containing peptide or a thiolated oligonucleotide) to Cys(Npys)-TAT(47-57), FAM-labeled. The Npys group reacts with the thiol on the cargo to form a stable disulfide bond.
Materials:
-
Cys(Npys)-TAT(47-57), FAM-labeled
-
Thiolated cargo molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
-
HPLC and Mass Spectrometry for analysis (optional but recommended)
Procedure:
-
Dissolve the Peptide: Dissolve the lyophilized Cys(Npys)-TAT(47-57), FAM-labeled in a minimal amount of DMF or DMSO. Then, dilute it to the desired final concentration in the reaction buffer.
-
Dissolve the Cargo: Dissolve the thiolated cargo molecule in the reaction buffer. If the cargo is not readily soluble, a small amount of an organic solvent may be used, but ensure it is compatible with the cargo's stability.
-
Initiate the Reaction: Mix the dissolved peptide and cargo solutions. A typical molar ratio is 1:1 to 1.2:1 (peptide:cargo). The reaction can be carried out at room temperature for 1-2 hours or at 4°C overnight.
-
Monitor the Reaction: The progress of the conjugation can be monitored by observing the release of the Npys chromophore, which absorbs at 334 nm.
-
Purify the Conjugate: Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Analyze and Quantify: Analyze the purified conjugate by HPLC to assess purity and by mass spectrometry to confirm its identity. The concentration of the FAM-labeled conjugate can be determined by measuring its absorbance at ~494 nm.
References
- 1. Cell-penetrating peptide TAT-mediated delivery of acidic FGF to retina and protection against ischemia–reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. pre.weill.cornell.edu [pre.weill.cornell.edu]
- 5. Pharmacokinetic Analysis of Polyamide Nucleic-Acid-Cell Penetrating Peptide Conjugates Targeted against HIV-1 Transactivation Response Element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TAT (47-57) GGG-Cys(Npys) - 1 mg [anaspec.com]
- 8. Cys(Npys)-TAT (47-57) - 1 mg [eurogentec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cys(Npys)-TAT (47-57), FAM-labeled - 1 mg [eurogentec.com]
- 11. pnas.org [pnas.org]
- 12. portlandpress.com [portlandpress.com]
- 13. spandidos-publications.com [spandidos-publications.com]
